molecular formula C5H11NOS B12662313 1-(Methylthio)butan-2-one oxime CAS No. 39195-97-6

1-(Methylthio)butan-2-one oxime

Cat. No.: B12662313
CAS No.: 39195-97-6
M. Wt: 133.21 g/mol
InChI Key: NMHJJFOQFIAKEN-AATRIKPKSA-N
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Description

1-(Methylthio)butan-2-one oxime is an organic compound with the molecular formula C5H11NOS. It is a derivative of butanone oxime, where a methylthio group is attached to the second carbon of the butanone backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Methylthio)butan-2-one oxime can be synthesized through the reaction of 1-(methylthio)butan-2-one with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs under mild conditions, with the mixture being stirred at room temperature for several hours until the oxime is formed .

Industrial Production Methods: Industrial production of oximes, including this compound, often involves the use of calcium oxide as a catalyst. This method is advantageous due to its mild reaction conditions and high yield. The process involves mixing the ketone with calcium oxide and hydroxylamine hydrochloride, followed by heating the mixture to facilitate the formation of the oxime .

Chemical Reactions Analysis

Types of Reactions: 1-(Methylthio)butan-2-one oxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-(Methylthio)butan-2-one oxime exerts its effects involves the formation of reactive intermediates that interact with molecular targets. For example, in its role as an anticancer agent, the compound forms complexes with gold(I) that induce oxidative stress, mitochondrial dysfunction, and apoptosis in cancer cells. The molecular targets include mitochondrial membranes and various signaling pathways involved in cell death .

Comparison with Similar Compounds

Uniqueness: 1-(Methylthio)butan-2-one oxime is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research studies .

Properties

CAS No.

39195-97-6

Molecular Formula

C5H11NOS

Molecular Weight

133.21 g/mol

IUPAC Name

(NE)-N-(1-methylsulfanylbutan-2-ylidene)hydroxylamine

InChI

InChI=1S/C5H11NOS/c1-3-5(6-7)4-8-2/h7H,3-4H2,1-2H3/b6-5+

InChI Key

NMHJJFOQFIAKEN-AATRIKPKSA-N

Isomeric SMILES

CC/C(=N\O)/CSC

Canonical SMILES

CCC(=NO)CSC

Origin of Product

United States

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